molecular formula C21H20N4O4 B11326211 (5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

(5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11326211
M. Wt: 392.4 g/mol
InChI Key: VAVFZYFHSGNMGS-UHFFFAOYSA-N
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Description

3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a tetrahydropyrimidine ring, and various functional groups such as hydroxyl, methoxy, and benzyl groups

Preparation Methods

The synthesis of 3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by cyclization with urea derivatives to form the tetrahydropyrimidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .

Scientific Research Applications

3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE include other pyrazole and tetrahydropyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H20N4O4/c1-29-15-9-7-14(8-10-15)16-11-17(24-23-16)18-19(26)22-21(28)25(20(18)27)12-13-5-3-2-4-6-13/h2-10,16,23,27H,11-12H2,1H3,(H,22,26,28)

InChI Key

VAVFZYFHSGNMGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O

Origin of Product

United States

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